1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]
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Overview
Description
1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] is a chemical compound with the molecular formula C18H10F12O. This compound is known for its unique structure, which includes two benzene rings connected by an oxybis(methylene) bridge, and each benzene ring is substituted with two trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant chemical stability and unique reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl chloride reacts with formaldehyde to form the oxybis(methylene) bridge .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with high chemical stability.
Mechanism of Action
The mechanism of action of 1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, leading to changes in their activity. The compound can also act as a ligand, binding to metal ions and forming stable complexes .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Oxybis(methylene)]bis[4-(benzyloxy)benzene]
- Benzene,1,1’-[oxybis(methylene)]bis[4-methoxy-]
- 1,3-Bis(trifluoromethyl)benzene
Uniqueness
1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] is unique due to the presence of two trifluoromethyl groups on each benzene ring, which imparts significant chemical stability and unique reactivity compared to other similar compounds. This makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
189446-57-9 |
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Molecular Formula |
C18H10F12O |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methoxymethyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C18H10F12O/c19-15(20,21)11-1-9(2-12(5-11)16(22,23)24)7-31-8-10-3-13(17(25,26)27)6-14(4-10)18(28,29)30/h1-6H,7-8H2 |
InChI Key |
XULZVOCPCPJDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)COCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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